

Application Notes and Protocols for NCP2 Anchor in Research

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Compound of Interest

Compound Name: NCP2 Anchor

Cat. No.: B12389071

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement and utilization of **NCP2 Anchor** for laboratory research, with a focus on its application in the synthesis of exon-skipping oligomer conjugates for studies related to Duchenne muscular dystrophy (DMD).

Product Information: NCP2 Anchor

NCP2 Anchor is a chemical moiety employed in the synthesis of exon-skipping oligomer conjugates. These conjugates are designed to bind to specific target sequences within pre-messenger RNA (pre-mRNA), modulating the splicing process to exclude a particular exon. This is a key strategy in research aimed at restoring the reading frame of mutated genes, such as the dystrophin gene in DMD.

Chemical Properties

Property	Value
CAS Number	1380600-13-4
Molecular Formula	C38H36N4O8
Molecular Weight	676.71 g/mol
Appearance	White to off-white solid

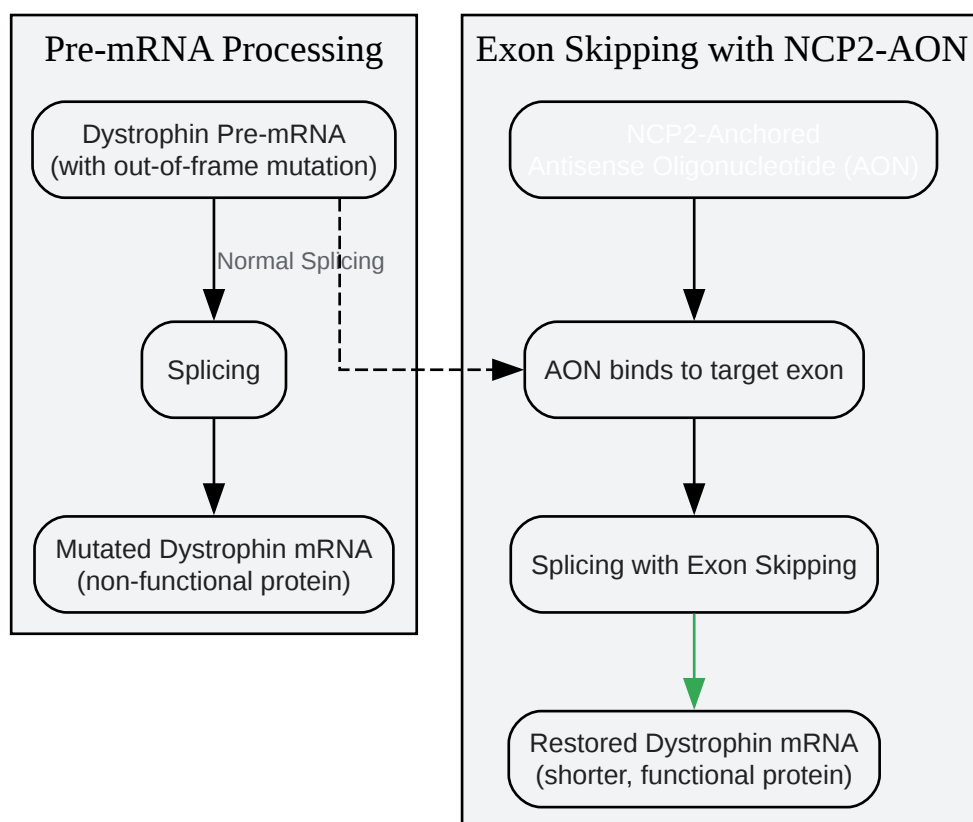
Supplier and Purchasing Information

Supplier	Product Name	Catalog Number
TargetMol	NCP2 Anchor	T81693
MedchemExpress	NCP2 Anchor	HY-153407
CymitQuimica	NCP2 Anchor	TM-T81693
AbMole BioScience	NCP2 Anchor	M9608

Note: All products listed are for research use only and are not for human consumption.

Mechanism of Action: Exon Skipping

NCP2 Anchor is conjugated to an antisense oligonucleotide (AON), which is a short, synthetic nucleic acid sequence complementary to a target region on a pre-mRNA. In the context of DMD research, the AON is designed to target an exon with a mutation that disrupts the reading frame of the dystrophin gene. By binding to the target exon, the NCP2-anchored AON sterically hinders the splicing machinery, causing the targeted exon to be "skipped" or excluded from the final mature mRNA. This can restore the reading frame, leading to the production of a shorter but still functional dystrophin protein.



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Figure 1: Mechanism of NCP2-AON Mediated Exon Skipping.

Experimental Protocols

The following are generalized protocols for the synthesis and application of NCP2-anchored oligomers for exon skipping studies. Researchers should adapt these protocols based on their specific experimental needs and the manufacturer's instructions.

Protocol 1: Synthesis of NCP2-Anchored Antisense Oligonucleotide

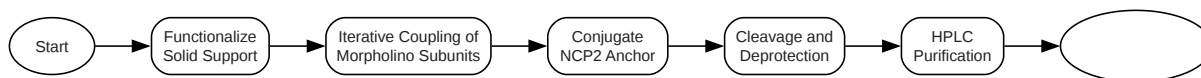
This protocol is a high-level overview based on methodologies described in patent literature for the synthesis of phosphorodiamidate morpholino oligomers (PMOs) using an **NCP2 anchor**.^[1]
^[2]

Materials:

- **NCP2 Anchor**
- Protected and activated morpholino subunits
- Solid support medium
- Appropriate solvents and reagents for solid-phase synthesis
- Cleavage and deprotection reagents
- HPLC for purification

Methodology:

- **Support Functionalization:** The synthesis begins by attaching the first morpholino subunit to a solid support.
- **Iterative Coupling:** The oligomer is synthesized by sequentially coupling the protected and activated morpholino subunits to the support-bound growing chain.
- **NCP2 Anchor Conjugation:** The **NCP2 anchor** is typically conjugated to the 5' end of the completed oligomer chain.
- **Cleavage and Deprotection:** The synthesized NCP2-AON is cleaved from the solid support, and all protecting groups are removed.
- **Purification:** The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.



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Figure 2: Workflow for Synthesis of NCP2-Anchored AON.

Protocol 2: In Vitro Evaluation of Exon Skipping Efficiency

This protocol describes how to assess the efficacy of an NCP2-anchored AON in inducing exon skipping in patient-derived cells.[3][4]

Materials:

- Patient-derived myoblasts or fibroblasts with the target mutation
- Cell culture medium and supplements
- NCP2-anchored AON
- Transfection reagent (e.g., Endo-Porter)
- RNA extraction kit
- Reverse transcription kit
- PCR reagents and primers flanking the target exon
- Agarose gel or capillary electrophoresis system for analysis

Methodology:

- **Cell Culture:** Culture patient-derived cells under appropriate conditions. If using fibroblasts, differentiate them into myotubes.
- **Transfection:** Transfect the cells with the NCP2-anchored AON at various concentrations using a suitable transfection reagent. Include a negative control (untreated or mock-transfected cells).
- **Incubation:** Incubate the cells for 48-72 hours to allow for AON uptake and action.
- **RNA Extraction:** Harvest the cells and extract total RNA using a commercial kit.
- **Reverse Transcription (RT-PCR):** Synthesize cDNA from the extracted RNA.

- PCR Amplification: Perform PCR using primers that flank the target exon. This will amplify both the full-length and the exon-skipped transcripts.
- Analysis: Analyze the PCR products by gel electrophoresis. The presence of a smaller band corresponding to the exon-skipped transcript indicates successful exon skipping. The intensity of the bands can be quantified to estimate the skipping efficiency.

Protocol 3: Quantification of Dystrophin Protein Restoration

Following the confirmation of exon skipping at the RNA level, it is crucial to verify the restoration of dystrophin protein expression.^[3]

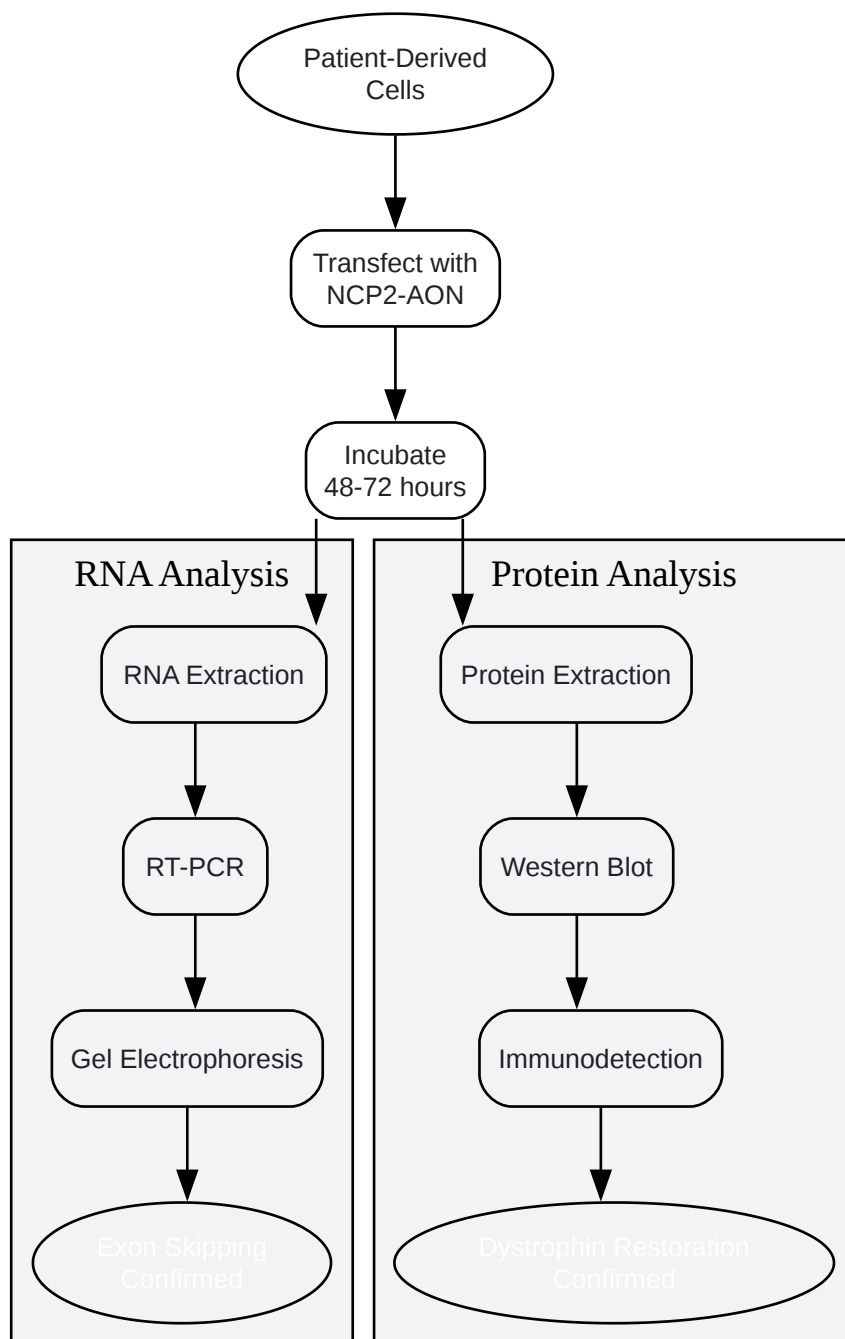
Materials:

- Cell lysates from transfected cells (from Protocol 2)
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Western blotting apparatus
- Primary antibody against dystrophin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Methodology:

- Protein Extraction and Quantification: Lyse the transfected cells and quantify the total protein concentration.
- SDS-PAGE: Separate the protein lysates by SDS-PAGE. Due to dystrophin's large size, a low-percentage acrylamide gel is recommended.

- Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with a primary antibody specific for dystrophin.
 - Wash and incubate with an HRP-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight for the truncated dystrophin protein confirms successful protein restoration.



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Figure 3: Experimental Workflow for In Vitro Evaluation.

Storage and Handling

NCP2 Anchor (Solid):

- Store at 4°C for short-term storage.

- For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C.

NCP2-Anchored Oligonucleotide (in solution):

- Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
- Protect from light.
- Avoid repeated freeze-thaw cycles.

Disclaimer: These protocols are intended as a guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup.

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